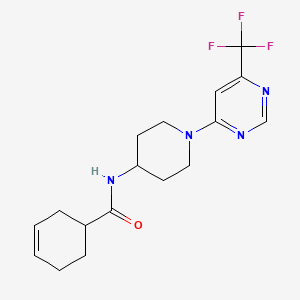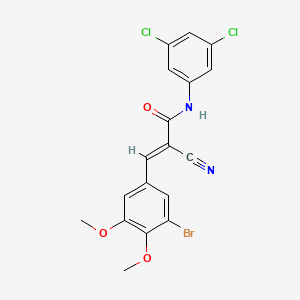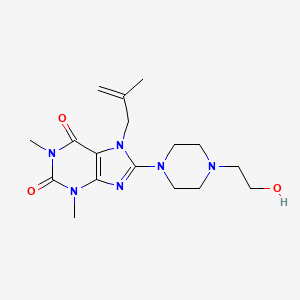![molecular formula C22H25N5O3 B2519120 5-(4-acetylpiperazin-1-yl)-1-methyl-3-(3-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1021123-60-3](/img/structure/B2519120.png)
5-(4-acetylpiperazin-1-yl)-1-methyl-3-(3-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidine derivatives is not directly detailed in the provided papers, but similar compounds have been synthesized which can offer insights into potential synthetic routes. For instance, paper describes the synthesis of 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives, which are structurally related to pyrido[2,3-d]pyrimidines. The synthesis involved the formation of derivatives with high affinity for the 5-HT1A receptor, indicating a multi-step synthetic process that could potentially be adapted for the synthesis of the compound .
In paper , the synthesis of pyrazolo[3,4-d]pyrimidines is achieved by condensation of 4-acetyl-5-amino-1,3-dimethylpyrazole with amide dimethylacetals followed by treatment with ammonium acetate. This suggests that similar condensation reactions could be employed in the synthesis of pyrido[2,3-d]pyrimidine derivatives.
Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidine derivatives is characterized by a fused pyrimidine ring system. The papers provided do not directly discuss the molecular structure of the specific compound , but they do provide information on related compounds. For example, paper discusses the regioselective amination of condensed pyrimidines, which could be relevant to understanding the reactivity and structural aspects of the pyrido[2,3-d]pyrimidine core.
Chemical Reactions Analysis
The chemical reactions involving pyrido[2,3-d]pyrimidine derivatives are not explicitly covered in the provided papers. However, paper discusses the synthesis of 4-aminopyrazolo[3,4-d]pyrimidine derivatives from pyrimidines containing vicinal acetyl and methylthio groups. This indicates that the pyrido[2,3-d]pyrimidine core can undergo reactions such as oxidation and condensation with hydrazines, which could be relevant for the functionalization of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound "5-(4-acetylpiperazin-1-yl)-1-methyl-3-(3-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione" are not directly reported in the provided papers. However, the papers do discuss properties of structurally related compounds, which can provide some indirect information. For instance, the affinity for the 5-HT1A receptor and serotonin transporter mentioned in paper suggests that the compound may have similar binding properties. The NMR spectroscopy data in paper could be indicative of the types of analytical techniques that might be used to characterize the physical and chemical properties of the compound.
Scientific Research Applications
Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine derivatives, such as 5-(4-acetylpiperazin-1-yl)-1-methyl-3-(3-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, have shown significant potential in medicinal chemistry. Their structural versatility allows for the synthesis of compounds with various pharmacological activities. For instance, certain pyrazolopyrimidines and pyrazolopyrimidine analogues have been evaluated for anticancer and anti-5-lipoxygenase activities. These compounds, synthesized via condensation processes, have demonstrated cytotoxic effects against specific cancer cell lines and inhibition of 5-lipoxygenase, an enzyme involved in inflammatory processes (Rahmouni et al., 2016).
Antiviral Properties
Research has also revealed the antiviral properties of pyrimidine derivatives. Some studies have focused on synthesizing pyrazolopyrimidine derivatives to evaluate their efficacy against viruses like influenza A and hepatitis B. For example, novel N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine derivatives were found to exhibit moderate to high activities against hepatitis B virus (El‐Sayed et al., 2009).
Antibacterial and Antimicrobial Potential
Furthermore, some pyrimidine derivatives display antibacterial and antimicrobial activities. Compounds like pyrazolo[3,4-d]pyrimidine analogues of sangivamycin and toyocamycin have shown efficacy against human cytomegalovirus and herpes simplex virus type 1 (Saxena et al., 1990). Additionally, derivatives containing Schiff bases of certain amino acids have exhibited antibacterial activities against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Alwan et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cyclin-dependent kinases (cdks) , which play a crucial role in cell cycle regulation.
Mode of Action
It’s known that similar compounds interact with their targets, such as cdks, by binding to their active sites and inhibiting their activity . This results in the disruption of the cell cycle and potentially the death of the cell .
Biochemical Pathways
Compounds that inhibit cdks can affect multiple pathways related to cell cycle progression, dna replication, and transcription .
Result of Action
Inhibition of cdks can lead to cell cycle arrest, preventing the cell from dividing and potentially leading to cell death .
properties
IUPAC Name |
5-(4-acetylpiperazin-1-yl)-1-methyl-3-[(3-methylphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3/c1-15-5-4-6-17(13-15)14-27-21(29)19-18(7-8-23-20(19)24(3)22(27)30)26-11-9-25(10-12-26)16(2)28/h4-8,13H,9-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFNPVXHCMILSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3=C(C=CN=C3N(C2=O)C)N4CCN(CC4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-acetylpiperazin-1-yl)-1-methyl-3-(3-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

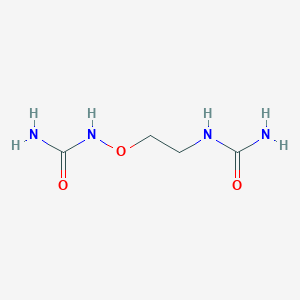
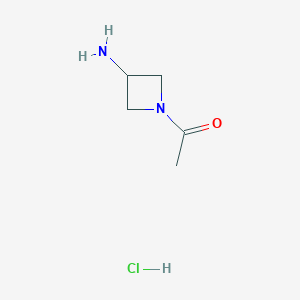
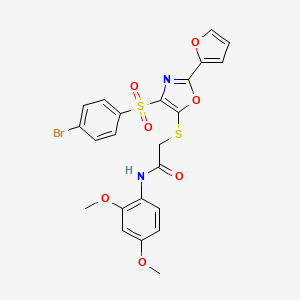
![2-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)-3-phenethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2519044.png)
![methyl 3-(4-isopropylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2519045.png)
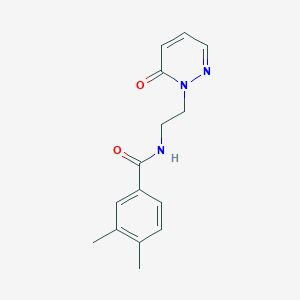

![N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B2519049.png)

![5-Bromo-2-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzoic acid](/img/structure/B2519054.png)
![4-[(2H-1,3-benzodioxol-5-yl)amino]-1,2-dihydroquinazoline-2-thione](/img/structure/B2519055.png)
